molecular formula C13H13Cl3 B2736050 1-(Chloromethyl)-3-[(2,6-dichlorophenyl)methyl]bicyclo[1.1.1]pentane CAS No. 2287317-82-0

1-(Chloromethyl)-3-[(2,6-dichlorophenyl)methyl]bicyclo[1.1.1]pentane

Cat. No. B2736050
CAS RN: 2287317-82-0
M. Wt: 275.6
InChI Key: AQPYCIYONUMRSX-UHFFFAOYSA-N
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Description

Bicyclo[1.1.1]pentanes (BCPs) are a class of organic compounds characterized by a unique structure that consists of a three-membered ring flanked by two other carbon atoms . They have been demonstrated to be bioisosteres of the phenyl ring .


Synthesis Analysis

The synthesis of BCPs has been a subject of interest in recent years. A continuous flow process to generate [1.1.1]propellane, which can be directly derivatized into various BCP species, has been developed . This process has been realized in throughputs up to 8.5 mmol h−1, providing an attractive and straightforward access to gram quantities of selected BCP building blocks .


Molecular Structure Analysis

The unique structure of BCPs, with their three-membered ring, imparts them with interesting chemical properties. They are considered C(sp3)-rich bicyclic hydrocarbon scaffolds .


Chemical Reactions Analysis

BCPs can undergo a variety of chemical reactions. For instance, a continuous photochemical transformation of [1.1.1]propellane into valuable BCPs bearing mixed ester/acyl chloride moieties has been developed .


Physical And Chemical Properties Analysis

BCPs are known for their high-profile role as saturated bioisosteres of benzenoids in medicinal chemistry and crop science . Their unique structure imparts them with specific physical and chemical properties, but these can vary widely depending on the specific BCP compound.

Future Directions

The use of BCPs in drug discovery is a promising area of research. The development of practical general reactions that give BCPs on mg- to kg-quantities using just light has been reported . This work should ease the transition of BCP-containing bioactive compounds to clinical candidates, and subsequently to drugs .

properties

IUPAC Name

1-(chloromethyl)-3-[(2,6-dichlorophenyl)methyl]bicyclo[1.1.1]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13Cl3/c14-8-13-5-12(6-13,7-13)4-9-10(15)2-1-3-11(9)16/h1-3H,4-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQPYCIYONUMRSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)CCl)CC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Chloromethyl)-3-[(2,6-dichlorophenyl)methyl]bicyclo[1.1.1]pentane

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